Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This structure incorporates a thiophene ring fused with a pyridazine moiety, substituted at position 5 with a 3,4-dimethoxybenzamido group and at position 3 with a phenyl group. The ethyl carboxylate at position 1 enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-4-33-24(30)20-16-13-34-22(19(16)23(29)27(26-20)15-8-6-5-7-9-15)25-21(28)14-10-11-17(31-2)18(12-14)32-3/h5-13H,4H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTBLUILVDZMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluation, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core structure with various functional groups that may influence its biological activity. Its molecular formula is , and it has a molecular weight of approximately 431.43 g/mol. The presence of the dimethoxybenzamido moiety enhances its lipophilicity and may improve metabolic stability.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[3,4-d]pyridazine Core : This is achieved through cyclization reactions involving thiophene derivatives.
- Introduction of Functional Groups : The benzamido group is introduced via acylation reactions with appropriate amines.
- Esterification : The final product is obtained through esterification reactions with ethyl chloroformate.
These synthetic routes can be optimized for yield and purity through various reaction conditions and purification techniques.
In Vitro Studies
Preliminary studies suggest that this compound may exhibit significant biological activities. Compounds with similar structures have been evaluated for various pharmacological effects:
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. |
| Anticancer Potential | Shows potential in inhibiting cancer cell proliferation in various cancer models. |
| Anti-inflammatory Effects | May reduce inflammation markers in vitro. |
Case Studies
- Antibacterial Activity : A study evaluating thienopyridine derivatives found that compounds similar to ethyl 5-(3,4-dimethoxybenzamido)-4-oxo exhibited varying degrees of antibacterial activity. For instance, derivatives with electron-withdrawing groups showed enhanced activity against specific bacterial strains .
- Anticancer Activity : In vitro assays demonstrated that compounds related to thieno[3,4-d]pyridazine structures can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. This interaction may lead to the inhibition of critical cellular processes:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways linked to cancer progression.
- Receptor Modulation : Possible modulation of receptors associated with inflammatory responses.
Comparative Analysis
Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo has structural similarities with other thieno[3,4-d]pyridazine derivatives. Here’s a comparison highlighting key differences:
| Compound | Core Structure | Notable Substituents | Biological Activity |
|---|---|---|---|
| Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo | Thieno[3,4-d]pyridazine | Dimethoxybenzamido | Antibacterial, anticancer |
| Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo | Thieno[3,4-d]pyridazine | Dimethoxybenzamido | Antiviral activity reported |
| Ethyl 5-(2-methylbenzamido)-4-oxo | Thieno[3,4-d]pyridazine | Methylbenzamido | Moderate antibacterial effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The thieno[3,4-d]pyridazine scaffold is shared with other derivatives, such as Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (). Key structural differences include:
- Position 5 substituent: The target compound has a 3,4-dimethoxybenzamido group, which introduces electron-donating methoxy groups. In contrast, ’s analog features a 3-phenylpropanoylamino group, which is bulkier and less polar.
- Position 3 substituent : The target compound’s phenyl group contrasts with the 4-trifluoromethylphenyl group in . The latter’s CF₃ group enhances lipophilicity and electron-withdrawing effects.
Table 1: Substituent Effects on Physicochemical Properties
Functional Comparison with Thiophene Derivatives
Compounds like 2-amino-3-benzoylthiophenes () share a thiophene moiety but lack the fused pyridazine ring. These derivatives act as allosteric enhancers of adenosine A1 receptors, stabilizing agonist binding . While the target compound’s thieno-pyridazine core may offer similar conformational flexibility, its larger fused-ring system could restrict receptor interaction compared to simpler thiophenes. No direct functional data for the target compound are available to confirm this hypothesis.
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. For example:
Core Formation : React a thieno[3,4-d]pyridazine precursor with ethyl chloroformate under reflux in anhydrous THF to introduce the carboxylate group .
Amidation : Introduce the 3,4-dimethoxybenzamido group via coupling agents like EDCI/HOBt in DMF at 0–25°C, ensuring minimal racemization .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Key Parameters Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Ethyl chloroformate, THF, reflux, 12h | 65–70 | 90% |
| Amidation | EDCI/HOBt, DMF, 24h, RT | 50–55 | 92% |
| Purification | Silica gel (hexane:EtOAc 3:1) | 85–90 | >95% |
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- HPLC : C18 column, 1.0 mL/min flow, methanol/water (70:30) mobile phase; retention time ~8.2 min .
- NMR : Confirm substituent positions via ¹H NMR (DMSO-d6): δ 8.3–8.5 ppm (amide NH), δ 4.2–4.4 ppm (ethyl ester –OCH2–), δ 3.8–3.9 ppm (dimethoxy –OCH3) .
- Mass Spectrometry : ESI-MS m/z calculated for C23H22N4O5S: 490.13; observed: 490.1 [M+H]+ .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
DFT Optimization : Perform geometry optimization (B3LYP/6-311G**) to predict NMR/IR spectra. Compare with experimental data to identify conformational discrepancies .
X-ray Crystallography : Resolve crystal structure (e.g., monoclinic P2₁/c space group) to validate bond lengths/angles. For example, C=O bond lengths ~1.21 Å align with computational models .
Statistical Analysis : Use Bland-Altman plots to quantify systematic errors between predicted and observed data .
Q. Example Discrepancy :
- Predicted ¹³C NMR for carbonyl (C=O): 168 ppm vs. observed 170 ppm. Adjust solvent effects (PCM model) in DFT to improve alignment.
Q. What strategies optimize reaction yields in scale-up synthesis?
Methodological Answer:
Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) for amidation efficiency. DMF increases solubility of aromatic intermediates, improving yields by 15% .
Catalyst Optimization : Replace Pd(PPh3)4 with XPhos Pd G3 for Suzuki couplings (related intermediates), reducing catalyst loading from 5 mol% to 2 mol% without yield loss .
Process Control : Monitor reaction progress via in-situ FTIR (e.g., carbonyl peak at 1720 cm⁻¹) to terminate reactions at >90% conversion .
Q. How to design structure-activity relationship (SAR) studies for pharmacological applications?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxybenzamido with 4-fluorophenyl) to assess impact on bioactivity .
Enzyme Assays : Test inhibition of COX-2 or kinases (IC50) using fluorescence polarization assays. For example, IC50 < 1 µM suggests high potency .
Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Prioritize analogs with ∆G < -9 kcal/mol .
Q. How to address low reproducibility in spectral data across research groups?
Methodological Answer:
Standardized Protocols : Adopt USP guidelines for NMR (e.g., 500 MHz, 256 scans, DMSO-d6) .
Interlaboratory Validation : Share samples with certified reference materials (CRMs) to calibrate instruments .
Data Sharing : Publish raw spectral files (e.g., JCAMP-DX format) in repositories like Zenodo for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
